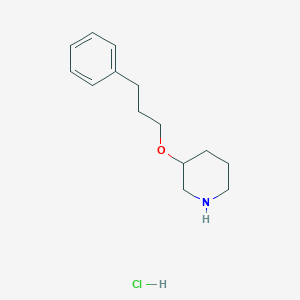
3-(3-Phenylpropoxy)piperidine hydrochloride
Descripción general
Descripción
3-(3-Phenylpropoxy)piperidine hydrochloride (3PPH) is a synthetic compound that has been widely used in the laboratory for a variety of scientific applications. It has been studied for its biochemical and physiological effects, and has been found to have a wide range of potential uses.
Aplicaciones Científicas De Investigación
3-(3-Phenylpropoxy)piperidine hydrochloride has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects. It has also been used in the synthesis of other compounds, such as 3-phenylpropoxy-piperidine-2-carboxylic acid and 3-phenylpropoxy-piperidine-3-carboxylic acid. In addition, 3-(3-Phenylpropoxy)piperidine hydrochloride has been used as a reagent in the synthesis of anticonvulsants and antipsychotics.
Mecanismo De Acción
The mechanism of action of 3-(3-Phenylpropoxy)piperidine hydrochloride is not yet fully understood. However, it has been suggested that it may act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. In addition, 3-(3-Phenylpropoxy)piperidine hydrochloride has also been found to interact with the muscarinic acetylcholine receptor, which is involved in the regulation of memory and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Phenylpropoxy)piperidine hydrochloride have been studied in a variety of animal models. It has been found to have anxiolytic, anticonvulsant, and antidepressant-like effects. In addition, it has been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Phenylpropoxy)piperidine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, it is relatively inexpensive to purchase. However, 3-(3-Phenylpropoxy)piperidine hydrochloride has some limitations, such as its relatively low solubility in water, which may limit its use in some experiments.
Direcciones Futuras
There are numerous potential future directions for the use of 3-(3-Phenylpropoxy)piperidine hydrochloride. These include further studies into its biochemical and physiological effects, as well as its potential use in the development of new drugs and therapies. Additionally, 3-(3-Phenylpropoxy)piperidine hydrochloride may be used to synthesize other compounds, such as 3-phenylpropoxy-piperidine-2-carboxylic acid and 3-phenylpropoxy-piperidine-3-carboxylic acid. Finally, 3-(3-Phenylpropoxy)piperidine hydrochloride may be used to develop new methods for the synthesis of other compounds.
Propiedades
IUPAC Name |
3-(3-phenylpropoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-6-13(7-3-1)8-5-11-16-14-9-4-10-15-12-14;/h1-3,6-7,14-15H,4-5,8-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGIZRCOYMLJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylpropoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















